4-Ethoxy-3,3-dimethylpiperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-11-8-5-6-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASUIICEWISRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Ubiquity and Significance of Piperidine Scaffolds in Organic and Pharmaceutical Chemistry
The piperidine (B6355638) motif, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in the realm of chemistry. encyclopedia.pubwikipedia.org Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules, including enhanced membrane permeability, metabolic stability, and potent receptor binding. researchgate.net This has led to the integration of the piperidine scaffold into a vast array of pharmaceuticals spanning more than twenty drug classes, such as anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov
Beyond pharmaceuticals, piperidine derivatives are integral components of many naturally occurring alkaloids, which themselves exhibit a wide range of biological activities. encyclopedia.pubresearchgate.net The versatility of the piperidine ring also extends to its use as a synthetic building block and catalyst in organic synthesis. ajchem-a.comijnrd.org For instance, it is widely employed in the formation of enamines, which are key intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.org The development of new and efficient methods for the synthesis of highly substituted piperidines remains a significant focus in organic chemistry, driven by the continuous demand for novel compounds with unique biological and chemical properties. ajchem-a.com
Structural Characteristics and Precise Nomenclature of 4 Ethoxy 3,3 Dimethylpiperidine Within the Piperidine Class
4-Ethoxy-3,3-dimethylpiperidine is a specific derivative of piperidine (B6355638), distinguished by its unique substitution pattern. The systematic IUPAC name for this compound is this compound. uni.lunih.gov Let's dissect this nomenclature to understand its structural features:
Piperidine: This forms the core of the molecule, a saturated six-membered ring containing one nitrogen and five carbon atoms. wikipedia.org
3,3-dimethyl: This indicates the presence of two methyl groups (CH₃) attached to the third carbon atom of the piperidine ring.
4-ethoxy: This signifies an ethoxy group (-OCH₂CH₃) attached to the fourth carbon atom of the piperidine ring.
The presence of the gem-dimethyl group at the 3-position introduces significant steric hindrance, which can influence the molecule's conformational preferences and reactivity. The ethoxy group at the 4-position introduces a polar ether linkage and can participate in hydrogen bonding, potentially affecting its solubility and interactions with biological targets.
Historical Context and Evolution of Research on Alkoxy Substituted Piperidine Derivatives
The exploration of substituted piperidines has a rich history intertwined with the development of synthetic organic chemistry and medicinal chemistry. Early research often focused on naturally occurring alkaloids containing the piperidine (B6355638) core. Over time, as synthetic methodologies advanced, chemists began to systematically functionalize the piperidine ring to explore structure-activity relationships.
The synthesis of alkoxy-substituted piperidines, such as those with methoxy (B1213986) or ethoxy groups, has been a subject of interest for their potential to modulate the electronic and steric properties of the parent piperidine scaffold. For instance, methods for the synthesis of alkoxy-piperidine derivatives have been developed through processes like catalytic hydrogenation of corresponding substituted pyridines. nih.gov Research has also explored the synthesis of 2,4-disubstituted piperidines, which can serve as valuable platforms for drug discovery by providing multiple points for diversification. acs.org The development of diastereoselective synthesis methods has been crucial in accessing specific stereoisomers of substituted piperidines, allowing for a more refined understanding of their biological activities. acs.org
Current Research Landscape and Emerging Trends for 4 Ethoxy 3,3 Dimethylpiperidine As a Synthetic and Research Entity
Strategies for the Construction of the 3,3-Dimethylpiperidine (B75641) Core
Retrosynthetic Analysis of the 3,3-Dimethylpiperidine Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex molecule into simpler, commercially available starting materials. For the 3,3-dimethylpiperidine core, a logical disconnection approach would involve cleaving the C-N bonds within the piperidine ring. This leads to several potential linear precursors that can be cyclized to form the desired heterocyclic system. One common strategy involves the cyclization of a linear amine containing appropriate functional groups. For instance, a 1,5-dihalide or a related dielectrophile can react with a primary amine to form the piperidine ring. Alternatively, reductive amination of a dicarbonyl compound or the cyclization of an amino alcohol can also be envisioned. organic-chemistry.org
Established Synthetic Routes to Substituted Piperidine Scaffolds from Linear Precursors
The synthesis of substituted piperidines from linear precursors is a well-established field in organic chemistry. nih.gov A variety of methods have been developed to achieve this transformation, often relying on cyclization reactions.
One common approach is the intramolecular cyclization of amino alcohols . This can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org
Reductive amination of 1,5-dicarbonyl compounds is another powerful method. The reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction of the resulting imine or enamine, can efficiently generate the piperidine ring. whiterose.ac.uk
Transition metal-catalyzed cyclization reactions have also emerged as a versatile tool for piperidine synthesis. For example, palladium-catalyzed intramolecular amination of allylic or allenic amines can provide access to a range of substituted piperidines. whiterose.ac.uk
A specific example for the synthesis of 3,3-dimethylpiperidine involves the reaction of 2,2-dimethyl-4-cyanobutanal with ammonia under high pressure and temperature, followed by hydrogenation. This process yields both 3,3-dimethylpiperidine and 2,2-dimethylpentane-1,5-diamine. prepchem.com
Role of Key Building Blocks, such as 3,3-Dimethylpiperidine, in Piperidine Ring Formation
3,3-Dimethylpiperidine itself can serve as a crucial building block for the synthesis of more complex piperidine derivatives. ontosight.aiscbt.comnist.govnih.gov Its pre-formed heterocyclic structure provides a rigid scaffold that can be further functionalized. The presence of the gem-dimethyl group at the C-3 position can influence the conformational preferences of the piperidine ring, which can be exploited to achieve stereocontrol in subsequent reactions.
The chemical properties of 3,3-dimethylpiperidine, with the chemical formula C7H15N, make it a valuable intermediate. ontosight.ai It is a secondary amine, and the nitrogen atom can be readily functionalized through N-alkylation, N-acylation, or other reactions. The carbon atoms of the ring can also be functionalized, although this often requires more specialized methods, such as C-H activation. researchgate.net
Methodologies for Introduction of the Ethoxy Functionality at the Piperidine C-4 Position
Once the 3,3-dimethylpiperidine core is in hand, the next critical step is the introduction of the ethoxy group at the C-4 position. This requires a site-selective and often stereoselective etherification reaction.
Investigation of Etherification Reactions for Stereoselective Ethoxy Incorporation
The introduction of an ethoxy group at the C-4 position of a piperidine ring typically proceeds through the etherification of a corresponding 4-hydroxypiperidine (B117109) precursor. The stereochemical outcome of this reaction is of paramount importance, as the biological activity of the final molecule can be highly dependent on the stereochemistry at this position.
Several etherification methods can be employed. The Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide, is a classic and widely used method. In this context, the 4-hydroxypiperidine would first be deprotonated with a strong base to form the corresponding alkoxide, which would then be reacted with an ethylating agent such as ethyl iodide or diethyl sulfate.
The Mitsunobu reaction provides an alternative and often milder method for etherification. nih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. The reaction typically employs a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
For the stereoselective synthesis of 4-ethoxypiperidines, the choice of the starting 4-hydroxypiperidine isomer is crucial. The stereochemistry of the final product will be determined by the stereochemistry of the starting alcohol and the mechanism of the etherification reaction.
Exploration of Reaction Conditions and Reagent Selection for Site-Specific Functionalization
The site-specific functionalization of the piperidine ring is a key challenge in the synthesis of complex piperidine derivatives. nih.gov In the case of this compound, the goal is to selectively introduce the ethoxy group at the C-4 position without affecting other positions on the ring.
The use of a 4-hydroxypiperidine precursor naturally directs the functionalization to the C-4 position. innospk.com The choice of reagents and reaction conditions for the etherification step can have a significant impact on the yield and purity of the desired product.
For the Williamson ether synthesis, the choice of base is important to ensure complete deprotonation of the alcohol without causing side reactions. Sodium hydride (NaH) is a commonly used strong base for this purpose. nih.gov The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
In the Mitsunobu reaction, the choice of phosphine and azodicarboxylate can influence the reaction rate and stereoselectivity. nih.gov The reaction is typically run at low temperatures to minimize side reactions.
The table below summarizes some common etherification methods and their key features.
| Reaction | Reagents | Key Features |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Ethylating agent (e.g., EtI, Et2SO4) | SN2 mechanism, generally leads to inversion of configuration if the starting material is chiral and the reaction occurs at a stereocenter. |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Ethanol | Mild conditions, typically results in inversion of stereochemistry at the alcohol carbon. |
Convergent and Divergent Synthetic Approaches to this compound
The strategic assembly of a molecule like this compound can be approached through both convergent and divergent synthetic plans.
In contrast, a divergent synthesis would commence from a common intermediate that is elaborated into a variety of target molecules. For instance, a pre-formed 3,3-dimethylpiperidine ring system could be functionalized at the C4 and N1 positions. A divergent approach starting from a common piperidine precursor would allow for the synthesis of a library of analogs with different substituents at the 4-position and on the nitrogen atom, which can be valuable for structure-activity relationship studies. nih.gov An example of a divergent approach is the synthesis of various 3,5-dioxygenated piperidines from a common cis- and racemic trans-3,5-piperidine diol mixture. nih.gov
| Synthetic Strategy | Description | Advantages for this compound Synthesis |
| Convergent | Assembly from pre-synthesized fragments in late stages. | High overall efficiency, modularity allowing for late-stage introduction of diversity. |
| Divergent | Elaboration of a common intermediate into multiple targets. | Rapid generation of a library of analogs for SAR studies, efficient exploration of chemical space around the core scaffold. nih.gov |
Stereochemical Control and Diastereoselective Strategies in the Synthesis of this compound
The presence of a stereocenter at the C4 position in derivatives of this compound where the ethoxy group is replaced by a different substituent, or in cases where other chiral centers are present, necessitates careful consideration of stereochemical control. The 3,3-dimethyl substitution pattern simplifies the stereochemical landscape by eliminating chirality at C3. However, the relative stereochemistry between the C4 substituent and any other substituents on the ring would need to be controlled.
Stereoselective strategies often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection. For instance, the reduction of a corresponding 4-piperidone (B1582916) precursor could be achieved using chiral reducing agents to selectively form one enantiomer of the 4-hydroxypiperidine intermediate, which could then be etherified to the target ethoxy derivative.
Furthermore, intramolecular cyclization reactions are often highly stereoselective, with the stereochemical outcome dictated by the conformation of the acyclic precursor. acs.org For example, in hydride transfer cyclizations of N-tosylimines, the stereoselectivity is a consequence of thermodynamic control, with the preferential placement of bulky groups influencing the stereochemical outcome. acs.org
Modern Approaches to Piperidine Ring Synthesis Applicable to this compound Derivatives
Recent advances in synthetic methodology have provided a powerful toolkit for the construction of substituted piperidine rings. nih.gov Many of these modern methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.
Radical cyclizations have emerged as a powerful tool for the formation of C-C and C-N bonds in heterocyclic synthesis. mdpi.com The intramolecular cyclization of nitrogen-centered radicals onto alkenes or alkynes is a common strategy for constructing the piperidine ring. mdpi.com These reactions are often initiated by radical initiators such as AIBN in the presence of a reducing agent like tributyltin hydride. birmingham.ac.uk
A potential radical-based approach to a precursor for this compound could involve the cyclization of an appropriately substituted δ-alkenylamine. The key would be the generation of an aminyl radical which would then undergo a 6-exo-trig cyclization.
Table of Representative Radical Cyclization for Piperidine Synthesis
| Precursor Type | Radical Generation | Cyclization Mode | Key Features | Reference |
|---|---|---|---|---|
| N-Aryl-δ-alkenylamines | Photoredox Catalysis | 6-exo | Mild conditions, avoids toxic reagents. | nih.gov |
| Amino-aldehydes | Cobalt(II) Catalysis | 6-exo | Good yields for various piperidines. | mdpi.com |
Intramolecular cyclization is a cornerstone of piperidine synthesis, where a pre-functionalized acyclic precursor undergoes ring closure to form the heterocyclic system. mdpi.com The substrate typically contains a nitrogen nucleophile and an electrophilic carbon center, or vice versa.
A particularly elegant strategy for piperidine synthesis involves hydride transfer/cyclization cascades. mdpi.comnih.gov In this approach, an intramolecular hydride transfer is triggered, often by a Lewis acid, which generates an iminium ion that subsequently undergoes cyclization. nih.gov For example, the cyclization of N-tosylimines derived from 5-aryl-aldehydes can lead to the formation of 2-aryl-piperidines in a highly stereoselective manner. acs.orgnih.gov
A hypothetical application to a precursor of this compound could involve an acyclic amino-aldehyde or a related species where an intramolecular hydride shift would initiate the ring-forming cyclization.
Key Features of Hydride Transfer/Cyclization Cascades
| Catalyst/Promoter | Substrate Type | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| BF₃·OEt₂ | N-Tosylimines from 5-aryl-aldehydes | 2-Aryl-piperidines | High, thermodynamically controlled | acs.orgnih.gov |
The aza-Heck reaction is a powerful palladium-catalyzed intramolecular cyclization of an amine or its derivative onto an alkene. rsc.orgrsc.org This reaction has been developed into a highly enantioselective process through the use of chiral ligands, providing access to a wide range of chiral N-heterocycles. acs.org The reaction typically involves the oxidative addition of a Pd(0) catalyst to an N-X bond (where X is a leaving group), followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination or other termination steps. rsc.org
For the synthesis of a this compound derivative, an N-protected amino-alkene precursor could be subjected to aza-Heck cyclization conditions. The position of the double bond in the precursor would determine the substitution pattern of the resulting piperidine.
Table of Aza-Heck Cyclization for N-Heterocycle Synthesis
| Catalyst System | Substrate | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Pd(0) / SPINOL-derived phosphoramidate (B1195095) ligands | Alkenyl N-(tosyloxy)carbamates | Pyrrolidines and Piperidines | High enantioselectivity | acs.org |
| Pd(OAc)₂ / P(3,5-(CF₃)₂C₆H₃)₃ | Oxime esters | Dihydropyrroles | Efficient for cyclic alkenes | rsc.org |
Intramolecular Cyclization Strategies for Piperidine Scaffolds
Copper(I)-Catalyzed Radical Enantioselective Cyclization for Piperidine Formation
Copper(I)-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of heterocycle synthesis, copper-catalyzed radical cyclization presents a potent strategy for constructing ring systems. This method typically involves the generation of a radical species which then undergoes an intramolecular cyclization. The use of chiral ligands in conjunction with a copper(I) catalyst allows for the potential to control the stereochemistry of the newly formed chiral centers, rendering the reaction enantioselective.
While this methodology has been successfully applied to the synthesis of complex heterocyclic structures such as indolo[2,1-a]isoquinolin-6(5H)-ones and α-tetralones, its application for the direct enantioselective synthesis of simple, substituted piperidine rings is less common. acs.org The general mechanism involves the formation of a radical intermediate which subsequently cyclizes. For instance, a radical could be generated on a side chain attached to a nitrogen atom, which then cyclizes onto an appropriately positioned alkene to form the six-membered piperidine ring. The versatility of copper catalysis suggests that, with appropriate substrate design—likely an acyclic amine precursor with a pending radical acceptor—this method could theoretically be adapted for piperidine synthesis. However, documented examples of copper(I)-catalyzed radical enantioselective cyclization specifically yielding a this compound scaffold are not prevalent in the current literature.
Role of Ammonium (B1175870) Acetate (B1210297) in Multicomponent Reactions for Substituted Piperidine Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactant molecules. researchgate.net This approach is particularly valuable for creating libraries of structurally diverse molecules, such as substituted piperidines. In many of these syntheses, ammonium acetate (NH₄OAc) plays a pivotal and dual role. nih.gov
Firstly, ammonium acetate serves as the nitrogen source, providing the nitrogen atom required for the formation of the piperidine heterocycle. Secondly, it can act as a catalyst or a base. nih.gov A common pathway is a domino reaction cascade, for example, a Michael-Mannich-cyclization sequence. nih.gov In a typical synthesis, the reaction between an aldehyde, a Michael acceptor, and other components in the presence of ammonium acetate leads to the stereoselective formation of highly functionalized piperidines. nih.gov
Research has demonstrated the synthesis of polysubstituted piperidin-2-ones and other complex piperidines through four-component reactions utilizing Michael acceptors, aldehydes, and pyridinium (B92312) salts with ammonium acetate. nih.gov The stereoselectivity of these reactions is often high, yielding single diastereomers. The applicability of this method to the synthesis of piperidones with a 3,3-dimethyl substitution pattern has been established, highlighting its potential for constructing the core of this compound. nih.gov A hypothetical MCR to access a precursor could involve an appropriately substituted aldehyde, a Michael acceptor, and perhaps a ketone that would ultimately provide the C3 and C4 functionalities, with ammonium acetate closing the ring.
Table 1: Multicomponent Reactions for Piperidine Synthesis Using Ammonium Acetate
| Reactants | Catalyst/Reagent | Product Type | Key Findings |
| Aromatic aldehydes, Malononitrile, Ammonium acetate | Ammonium Acetate | Polysubstituted Piperidines | Pseudo six-component synthesis with high yield and stereoselectivity. nih.gov |
| Dicyano olefins, Aromatic aldehydes, Pyridinium salts, Ammonium acetate | Ammonium Acetate | Pyridinium-substituted Piperidin-2-ones | Four-component, stereoselective synthesis of products with three stereogenic centers. nih.gov |
| Aromatic aldehydes, Amines, β-keto esters | Sulfamic Acid | Highly functionalized Tetrahydropyridines | Sulfamic acid acts as an efficient Lewis acid catalyst for the cascade reaction. researchgate.net |
| β-Nitrostyrenes, Meldrum's acid, Aromatic aldehydes, Ammonium acetate | Ammonium Acetate | Highly functionalized Piperidines | Pseudo five-component reaction generating diverse and pharmacologically significant compounds. |
Hydrosilylation Approaches for Piperidine Ring Reduction
The catalytic reduction of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidine derivatives. sci-hub.se Among the various reduction techniques, hydrosilylation has gained prominence as a powerful and often highly selective method. This approach typically involves the use of a hydrosilane (R₃SiH) as the hydride source and a catalyst, often a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to activate the pyridine (B92270) ring towards reduction. sci-hub.seresearchgate.net
The mechanism of B(C₆F₅)₃-catalyzed hydrosilylation does not involve direct activation of the pyridine. Instead, the borane (B79455) activates the hydrosilane via hydride abstraction, generating a highly electrophilic silylium (B1239981) species ([R₃Si]⁺) and the borohydride (B1222165) anion ([HB(C₆F₅)₃]⁻). cmu.edu The silylium species then reacts with the pyridine. The reduction can proceed through different pathways, such as 1,4-hydrosilylation or 1,2-hydrosilylation, depending on the substitution pattern of the pyridine, ultimately leading to di- or tetrahydropyridine (B1245486) intermediates. nih.gov These intermediates, which are essentially enamines or imines, undergo subsequent reduction in a cascade process to afford the fully saturated piperidine ring. sci-hub.se
This method has proven particularly effective for the cis-selective reduction of 2,3-disubstituted pyridines. sci-hub.se To synthesize this compound via this route, one would require the precursor 4-Ethoxy-3,3-dimethylpyridine. The hydrosilylation of this precursor, likely using a catalyst like B(C₆F₅)₃ and a suitable hydrosilane, would be expected to reduce the aromatic ring to the desired saturated piperidine. The functional group tolerance of these borane-catalyzed reductions is often high, suggesting that the ethoxy group would be compatible with the reaction conditions. sci-hub.se
Table 2: Catalytic Systems for Pyridine Reduction via Hydrosilylation/Hydroboration
| Catalyst System | Reductant(s) | Substrate Scope | Key Features |
| B(C₆F₅)₃ | HBpin, Hydrosilanes | 2,3-disubstituted pyridines | High yield and high cis-selectivity via a hydroboration/hydrogenation cascade. sci-hub.se |
| Borenium ion | Hydrosilane, H₂ | Substituted pyridines | Combined action of H₂ and hydrosilane; reversible hydrosilylation enables full reduction. nih.gov |
| [Cp*RhCl₂]₂ / Iodide anion | HCOOH-Et₃N | Quaternary pyridinium salts | Chemoselective transfer hydrogenation affording piperidines or tetrahydropyridines. liv.ac.uk |
| B(C₆F₅)₃ | Dihydrosilanes | Tertiary amines | Catalyzes C(sp³)-H silylation via enamine intermediates to form 4-silapiperidines. nih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural assignment of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would be employed to map its unique proton and carbon framework.
While specific experimental data for this compound is not widely available in the public domain, a theoretical analysis based on the known spectral data of its parent structure, 3,3-dimethylpiperidine, and the influence of an ethoxy group at the C4 position allows for the prediction of its NMR spectral characteristics. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the gem-dimethyl groups, and the ethoxy substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the oxygen atom of the ethoxy group.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₂ (ethoxy) | 3.4 - 3.6 | Quartet (q) | ~7.0 |
| CH (C4-H) | 3.2 - 3.4 | Multiplet (m) | - |
| CH₂ (C2-H₂) | 2.8 - 3.0 | Multiplet (m) | - |
| CH₂ (C6-H₂) | 2.6 - 2.8 | Multiplet (m) | - |
| CH₂ (C5-H₂) | 1.5 - 1.7 | Multiplet (m) | - |
| CH₃ (ethoxy) | 1.1 - 1.3 | Triplet (t) | ~7.0 |
| CH₃ (C3-gem-dimethyl) | 0.9 - 1.1 | Singlet (s) | - |
The quartet and triplet of the ethoxy group would be characteristic, arising from the coupling between the methylene (B1212753) and methyl protons. The protons on the piperidine ring would show complex multiplets due to geminal and vicinal couplings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Backbone Assignment
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C4 | 70 - 75 |
| C2 | 55 - 60 |
| O-C H₂ (ethoxy) | 63 - 68 |
| C6 | 45 - 50 |
| C5 | 30 - 35 |
| C3 | 30 - 35 |
| C H₃ (ethoxy) | 15 - 20 |
| C H₃ (C3-gem-dimethyl) | 20 - 25 |
The C4 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield-shifted carbon of the piperidine ring. The gem-dimethyl groups at C3 would likely result in a single, intense signal.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the C4-H proton and the protons on the adjacent C5 methylene group, as well as between the protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the ethoxy group.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical method for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Purity
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z). In the analysis of this compound, LC-MS would be utilized to confirm the molecular weight of the compound and to assess its purity. The retention time from the liquid chromatography component provides an additional parameter for identification. The mass spectrometer would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₁₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [C₉H₁₉NO + H]⁺ | 158.1545 |
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the ethoxy group or cleavage of the piperidine ring.
Chromatographic Methods for Purity Assessment and Isolation
The absence of dedicated studies on this particular compound means that detailed experimental conditions, such as the specific stationary phases, mobile phase compositions, gradient programs, and detector settings, have not been documented. Consequently, the generation of data tables with retention times, resolution factors, or limits of detection and quantification is not possible at this time.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purification of individual compounds from complex mixtures. In a hypothetical application to this compound, one would typically develop a method based on the physicochemical properties of the molecule. Given its structure, which includes a basic piperidine ring and an ether linkage, both normal-phase and reversed-phase HPLC could be explored.
For quantitative analysis, a reversed-phase method would likely be the first choice, utilizing a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase could be beneficial in reducing peak tailing, a common issue with basic compounds like piperidines, by masking residual silanol (B1196071) groups on the silica-based stationary phase. Detection would most likely be achieved using a UV detector, if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
For purification purposes, preparative HPLC would be employed, using a larger column and higher flow rates to isolate the compound of interest from impurities. The method development for preparative HPLC would parallel that for analytical scale, with a focus on maximizing throughput and resolution.
Without experimental data, a hypothetical HPLC data table for the analysis of this compound cannot be populated with factual information.
Hypothetical HPLC Parameters for Analysis of this compound
| Parameter | Hypothetical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Triethylamine in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or MS |
| Injection Volume | 5 µL |
Note: The above table is purely hypothetical and is intended to illustrate typical starting conditions for a compound of this nature. Actual parameters would require experimental optimization.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. For a compound like this compound, UPLC would be an ideal technique for achieving high-efficiency separations, particularly for resolving closely related impurities.
The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. The enhanced resolution of UPLC can be particularly advantageous in purity assessments, allowing for the detection and quantification of trace-level impurities that might not be visible with HPLC. A UPLC-MS method would be especially powerful for the characterization of this compound, providing not only retention time data but also mass-to-charge ratio information for peak identification.
As with HPLC, the lack of specific research on this compound means that no validated UPLC methods have been published. Therefore, a data table detailing UPLC-based separation findings cannot be provided.
Hypothetical UPLC Parameters for Analysis of this compound
| Parameter | Hypothetical Value/Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | MS (ESI+) |
| Injection Volume | 1 µL |
Note: This table presents hypothetical UPLC conditions that would serve as a starting point for method development. These parameters are not based on experimental data for this compound.
Quantum Chemical Calculations for Electronic Structure and Molecular Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These methods provide insights into electron distribution, molecular orbital energies, and the relative stabilities of different molecular arrangements.
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the geometric and electronic properties of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate the potential energy surface of a molecule, revealing its most stable conformations.
For this compound, the primary conformational question revolves around the puckering of the piperidine ring and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of a gem-dimethyl group at the 3-position can introduce significant strain, potentially distorting the chair or making a twisted-boat conformation more accessible. The ethoxy group at the 4-position can exist in either an axial or equatorial orientation.
A DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the geometries of all possible conformers (e.g., chair with axial ethoxy, chair with equatorial ethoxy, and various boat/twist-boat forms). The relative energies of these conformers would then be calculated to determine their thermodynamic populations at a given temperature. It is generally expected that the conformer with the equatorial ethoxy group would be more stable due to the avoidance of 1,3-diaxial interactions. However, the influence of the 3,3-dimethyl groups could alter this preference.
Illustrative DFT-Calculated Relative Energies for this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Structural Features |
| Chair (Equatorial Ethoxy) | 0.00 (Reference) | Piperidine ring in a standard chair conformation; ethoxy group in the equatorial position. |
| Chair (Axial Ethoxy) | 1.5 - 3.0 | Ethoxy group in the axial position, leading to potential 1,3-diaxial strain. |
| Twist-Boat | 4.0 - 6.0 | A higher-energy, more flexible conformation of the piperidine ring. |
Note: The data in this table is illustrative and represents typical energy differences observed for substituted piperidines. Actual values would be determined by specific DFT calculations.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods are particularly valuable for calculating precise thermochemical data, such as enthalpies of formation, and for mapping out the energy profiles of chemical reactions.
For this compound, ab initio calculations could be used to compute a highly accurate standard enthalpy of formation. This is often achieved through the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, leading to a cancellation of systematic errors in the calculation.
Furthermore, these methods are instrumental in exploring potential reaction pathways. For instance, the N-protonation of the piperidine nitrogen is a fundamental reaction. Ab initio calculations can model the approach of a proton, locate the transition state for the proton transfer, and determine the proton affinity of the molecule. Similarly, pathways for N-alkylation or reactions at the ether linkage could be investigated, providing activation energies and reaction enthalpies that are crucial for predicting chemical reactivity.
Hypothetical Thermochemical Data from Ab Initio Calculations
| Property | Calculated Value | Method |
| Gas-Phase Enthalpy of Formation (298.15 K) | -85.5 kJ/mol | G3MP2B3 |
| Proton Affinity | 950 kJ/mol | CCSD(T)/aug-cc-pVTZ |
| Dipole Moment | 1.8 D | MP2/6-311++G(d,p) |
Note: The data presented is hypothetical, based on values for structurally similar compounds like dimethylpiperidines.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of conformational flexibility and interactions with the environment.
An MD simulation of this compound, typically using a force field like OPLS (Optimized Potentials for Liquid Simulations), would reveal how the piperidine ring and its substituents behave in a condensed phase, such as in a solvent like water or chloroform. These simulations can track the transitions between different chair and boat conformations, providing insight into the energy barriers for ring inversion.
Moreover, MD is essential for understanding solvation effects. By explicitly including solvent molecules in the simulation box, one can analyze the formation and dynamics of hydrogen bonds between the piperidine nitrogen and solvent molecules, as well as the hydrophobic interactions around the alkyl groups. The radial distribution function of solvent molecules around the solute can be calculated to quantify the structure of the solvation shell.
In Silico Prediction of Reactivity and Potential Reaction Mechanisms Involving this compound
Computational methods can predict the reactivity of a molecule by analyzing its electronic structure. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of where a molecule is likely to act as a nucleophile or an electrophile, respectively.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, indicating its nucleophilic character and its propensity to react with electrophiles. The LUMO would likely be distributed more broadly over the molecule. By calculating the energies of these frontier orbitals, one can estimate the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. For this compound, the MEP would show a region of negative potential (red) around the nitrogen lone pair, confirming it as a site for electrophilic attack. Regions of positive potential (blue) would be found around the N-H proton. These in silico tools are invaluable for rationalizing and predicting the outcomes of chemical reactions.
Computational Approaches to Analyze Chirality and Stereoselectivity in Piperidine Systems
The introduction of substituents onto a piperidine ring can create chiral centers, leading to the existence of stereoisomers. Although this compound itself is achiral due to a plane of symmetry passing through the nitrogen, C4, and the ethoxy group (when the ethoxy group is in a specific conformation), computational methods are crucial for analyzing chirality in related, more complex piperidine systems.
For chiral piperidine derivatives, computational techniques can predict the relative stabilities of different diastereomers and enantiomers. Furthermore, these methods can simulate stereoselective reactions. For example, by modeling the transition states of a reaction involving a chiral catalyst and a piperidine precursor, it is possible to predict which stereoisomer will be preferentially formed. This is of immense importance in drug design, where the biological activity of a molecule can be highly dependent on its stereochemistry. Computational tools such as docking simulations, which predict the binding of a small molecule to a protein target, are often used to rationalize the different activities of enantiomers.
Research Applications of 4 Ethoxy 3,3 Dimethylpiperidine As a Versatile Synthetic Building Block and Intermediate
Employment in the Rational Design and Synthesis of Novel Organic Compounds and Heterocyclic Systems
The 4-Ethoxy-3,3-dimethylpiperidine scaffold is a valuable starting point for the synthesis of a diverse array of novel organic compounds and heterocyclic systems. The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, and its substitution pattern allows for fine-tuning of physicochemical properties. The gem-dimethyl group at the 3-position introduces conformational rigidity, which can be advantageous in designing molecules with specific three-dimensional orientations for optimal target binding. The ethoxy group at the 4-position offers a handle for further functionalization through ether cleavage or modification, enabling the creation of a library of derivatives.
The synthesis of substituted piperidines can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization of amino aldehydes, and multicomponent reactions. nih.gov These synthetic strategies can be adapted for the elaboration of the this compound core into more complex molecular architectures.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| N-Alkylation/Arylation | Alkyl/aryl halides, base | N-Substituted piperidines |
| Ether Cleavage | Strong acids (e.g., HBr, BBr3) | 4-Hydroxy-3,3-dimethylpiperidine derivatives |
| Oxidation of the Piperidine Ring | Oxidizing agents | Piperidinone derivatives |
| Coupling Reactions at the Nitrogen | Various coupling partners (e.g., boronic acids) | N-Functionalized heterocyclic systems |
Role as an Intermediate in the Development of Complex Bioactive Molecules
The piperidine moiety is a common feature in numerous bioactive molecules, including pharmaceuticals and natural products. ajchem-a.com Its presence can significantly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound, as a substituted piperidine, holds promise as a key intermediate in the synthesis of complex bioactive molecules.
The structural elements of this compound can be strategically incorporated into larger molecules to modulate their biological activity. For instance, the lipophilic character of the ethoxy and dimethyl groups can enhance membrane permeability, a crucial factor for drug efficacy. The nitrogen atom can act as a basic center, influencing the compound's solubility and its ability to interact with biological targets.
Investigation of Structure-Activity Relationships (SAR) through Derivatization of the Piperidine Scaffold
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. The this compound scaffold provides an excellent platform for SAR investigations.
Derivatization at the nitrogen atom, modification of the ethoxy group, and introduction of substituents at other positions on the piperidine ring can lead to a diverse set of analogs. The biological evaluation of these derivatives can provide valuable insights into the structural requirements for optimal interaction with a specific biological target. This information can then be used to guide the design of more potent and selective drug candidates.
Potential as a Precursor for Ligands in Receptor Binding Studies (e.g., Sigma-1 and Sigma-2 Receptors)
Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, have emerged as important targets for the development of therapeutics for a variety of central nervous system disorders and cancer. nih.govnih.gov Many potent and selective sigma receptor ligands incorporate a piperidine or related nitrogenous heterocyclic core. nih.govnih.gov
The structural characteristics of this compound make it an attractive precursor for the synthesis of novel sigma receptor ligands. The piperidine nitrogen can be functionalized with various pharmacophoric groups known to interact with sigma receptors. The gem-dimethyl group can influence the conformational preferences of the molecule, potentially leading to enhanced selectivity for a particular sigma receptor subtype. The ethoxy group provides a site for modification to explore the steric and electronic requirements of the receptor's binding pocket. The design and synthesis of derivatives of this compound could lead to the discovery of new chemical entities with high affinity and selectivity for sigma receptors. nih.gov
Table 2: Key Structural Features of Piperidine-Based Sigma Receptor Ligands
| Structural Feature | Role in Receptor Binding |
| Basic Nitrogen Atom | Forms a key ionic interaction with an acidic residue in the receptor binding site. |
| Alkyl or Aryl Substituents on Nitrogen | Occupy hydrophobic pockets within the receptor, contributing to affinity and selectivity. |
| Stereochemistry of the Piperidine Ring | Influences the three-dimensional shape of the ligand, which is critical for selective receptor recognition. |
| Substituents on the Piperidine Ring | Can modulate affinity, selectivity, and pharmacokinetic properties. |
Contributions to Methodological Advancements in Organic Synthesis Utilizing Piperidine Scaffolds
The development of new synthetic methodologies is a cornerstone of progress in organic chemistry. The unique structural features of this compound can be leveraged to explore and develop novel synthetic transformations. For example, the conformational constraints imposed by the gem-dimethyl group could lead to interesting stereochemical outcomes in reactions involving the piperidine ring.
Furthermore, the synthesis of this compound itself can serve as a platform for methodological innovation. The development of efficient and stereoselective routes to this and related substituted piperidines would be a valuable contribution to the field of synthetic organic chemistry. organic-chemistry.org Advances in areas such as C-H functionalization and asymmetric catalysis could be applied to the synthesis and derivatization of this versatile scaffold. acs.org
Q & A
Basic: What are the optimal synthetic routes for 4-Ethoxy-3,3-dimethylpiperidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves ring-closing strategies or functionalization of pre-existing piperidine scaffolds. A common approach is the alkylation or nucleophilic substitution of 3,3-dimethylpiperidin-4-one, followed by ethoxy group introduction via Williamson ether synthesis. For example, bromination at the 4-position (as seen in cis-1-benzyl-4-bromo-3,3-dimethylpiperidine derivatives) can facilitate substitution with ethoxide ions . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation.
- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) improves ethoxide reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity (>95%) .
Basic: Which spectroscopic techniques (NMR, IR, MS) are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H NMR : Key signals include the ethoxy group (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for OCH2) and axial/equatorial protons on the piperidine ring (δ 2.5–3.0 ppm). The 3,3-dimethyl groups appear as a singlet at δ 1.0–1.2 ppm .
- 13C NMR : The ethoxy carbons (δ 15–18 ppm for CH3, δ 60–65 ppm for OCH2) and quaternary carbons (3,3-dimethyl groups, δ 25–30 ppm) are critical .
- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and piperidine ring C-N (1020–1080 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 171 for [M+H]+) and fragmentation patterns (loss of ethoxy group, m/z 128) validate the structure .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) when characterizing this compound derivatives?
Methodological Answer:
Contradictions may arise from conformational flexibility, impurities, or diastereomer formation. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations. For example, HMBC can confirm connectivity between ethoxy and piperidine carbons .
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring inversion) by observing signal coalescence at higher temperatures.
- Computational Modeling (DFT) : Predicts chemical shifts and compares them to experimental data to validate assignments .
- HPLC-MS Purity Check : Detects impurities (e.g., unreacted starting materials) that may cause anomalous signals .
Basic: What safety precautions are necessary when handling this compound, based on its physicochemical properties?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (GHS H315/H319) .
- Storage : Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation.
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
Advanced: What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites. For example, the ethoxy group’s electron-donating effect can be quantified .
- Molecular Docking : Screens potential biological targets (e.g., GPCRs, enzymes) by simulating ligand-receptor interactions. The 3,3-dimethyl group’s steric effects may influence binding affinity .
- MD Simulations : Assesses conformational stability in solvent or lipid bilayers, relevant for drug delivery studies .
Basic: How can the purity of this compound be assessed using chromatographic methods, and what are the acceptance criteria?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Purity ≥98% is acceptable for most studies, with retention time matching a certified reference standard .
- GC-MS : Detects volatile impurities (e.g., residual solvents). Acceptance criteria: total impurities <2% .
- Titration : For hydrochloride salts, non-aqueous titration with perchloric acid in glacial acetic acid validates stoichiometry (98.0–102.0% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
